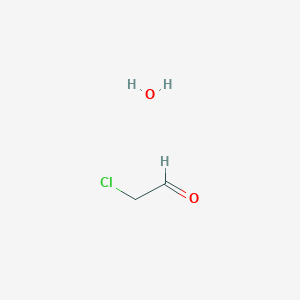

Chloroacetaldehyde monohydrate

CAS No.: 65703-76-6

Cat. No.: VC14171803

Molecular Formula: C2H5ClO2

Molecular Weight: 96.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65703-76-6 |

|---|---|

| Molecular Formula | C2H5ClO2 |

| Molecular Weight | 96.51 g/mol |

| IUPAC Name | 2-chloroacetaldehyde;hydrate |

| Standard InChI | InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2 |

| Standard InChI Key | SUQCVWYRTYMULT-UHFFFAOYSA-N |

| Canonical SMILES | C(C=O)Cl.O |

Introduction

Structural and Physical Characterization

Molecular Architecture

Chloroacetaldehyde monohydrate exists as a cyclic dimeric hemihydrate with the formula , forming through water-mediated association of two 2-chloroethanal molecules . X-ray diffraction studies confirm a bicyclic structure where chlorine atoms occupy vicinal positions relative to ether linkages. The hydrogen-bonded water molecule creates a stabilized configuration with reduced volatility compared to the anhydrous form (bp 85°C vs. decomposition at 84°C for the hydrate) .

Thermodynamic Properties

Table 1 summarizes key physical parameters derived from experimental measurements:

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 175.01 g/mol | - |

| Melting Point | 43–50°C (with decomposition) | Differential Scanning Calorimetry |

| Density | 1.19 g/cm³ | 25°C, Pycnometric Method |

| Solubility in Water | Miscible | 20°C, Phase Diagram Analysis |

| Octanol-Water Partition Coefficient (log P) | 0.16 | Shake-Flask Method |

| Vapor Pressure | 42 mmHg | 20°C, Static Method |

The compound forms an azeotrope with water (84°C, 99.7 kPa) containing 60% hydrate by mass, complicating purification via distillation . Its low log P value indicates high hydrophilicity, governing environmental partitioning behavior.

Synthetic Pathways and Industrial Production

Historical Synthesis

K. Natterer's 1882 method remains foundational: heating chloroacetaldehyde diethyl acetal () with anhydrous oxalic acid at 100–150°C induces acetal cleavage and hydration . Modern catalytic approaches employ acidic ion-exchange resins or zeolites to improve yield (78–85%) and reduce byproduct formation.

Large-Scale Manufacturing

Contemporary production uses continuous flow reactors under these optimized conditions:

-

Temperature: 80–90°C (prevents thermal decomposition)

-

Pressure: 0.2–0.5 MPa (maintains liquid phase)

-

Catalyst: Sulfonated polystyrene-divinylbenzene resin (0.5% w/w)

-

Residence Time: 45–60 minutes

Post-synthesis, extractive crystallization with dichloromethane achieves 99.5% purity. Annual global production exceeds 12,000 metric tons, primarily for pharmaceutical precursors .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The hydrate's aldehyde functionality undergoes characteristic reactions despite its stabilized form:

-

Bisulfite Addition: Forms stable adducts used in nucleoside synthesis

-

Acetal Formation: Reacts with methanol under HCl catalysis to yield dimethyl acetals (), key intermediates in herbicide production

-

Oxidation: Catalytic air oxidation with Co(OAc)₂ produces chloroacetic acid () at 92% conversion efficiency

Chloromethyl Group Transformations

The β-chlorine atom participates in nucleophilic substitutions:

-

Hydrolysis: Alkaline conditions yield glycolaldehyde () with second-order kinetics ( at 25°C)

-

Amination: Reacts with NH₃ in ethanol to form 2-aminoacetaldehyde, a precursor to heterocyclic pharmaceuticals

Toxicological Profile and Exposure Risks

Acute Toxicity Data

Table 2 compiles lethal concentration (LC) values from rodent studies:

| Species | Exposure Duration | LC₅₀ (ppm) | Critical Effect |

|---|---|---|---|

| Rat (Sprague-Dawley) | 1 hour | 203–243 | Pulmonary edema, respiratory arrest |

| Mouse (CD-1) | 4 hours | 89 | Hepatocellular necrosis |

| Guinea Pig | 6 hours | 305 | Ocular corrosion |

Dose-response relationships show steep curves, with 2-fold concentration increases shifting mortality from 10% to 90% .

Mechanistic Toxicology

Chloroacetaldehyde monohydrate exerts toxicity through three primary pathways:

-

Protein Adduction: Forms stable thioether adducts with cysteine residues (e.g., albumin adducts detected at 0.1 μM exposure)

-

Mitochondrial Dysfunction: Inhibits Complex I (IC₅₀ = 15 μM) and III (IC₅₀ = 32 μM) in rat liver mitochondria

-

Glutathione Depletion: Reduces hepatic GSH levels by 78% within 2 hours post-exposure (10 mg/kg IV dose)

In vitro hepatocyte studies demonstrate irreversible cytotoxicity at 50 μM concentrations, exacerbated by alcohol dehydrogenase inhibition .

Industrial and Pharmaceutical Applications

Chemical Synthesis

-

Pesticides: Serves as the alkylating agent in chlorphenamidine synthesis (acaricide production)

-

Pharmaceuticals: Key intermediate for:

-

Almoxatone (MAO inhibitor)

-

Chlorambucil (antineoplastic agent)

-

2-Chloroethyl chloroformate (peptide synthesis reagent)

-

Biochemical Research

-

Protein Modification Studies: Selective modification of histidine residues at pH 6.8–7.4

-

DNA Crosslinking: Forms etheno adducts with guanine (used in mutagenicity assays)

| AEGL Tier | 10-minute | 30-minute | 1-hour | 4-hour | 8-hour |

|---|---|---|---|---|---|

| AEGL-1 (Discomfort) | 0.75 ppm | 0.50 ppm | 0.40 ppm | 0.25 ppm | 0.20 ppm |

| AEGL-2 (Irreversible Effects) | 4.2 ppm | 3.1 ppm | 2.5 ppm | 1.6 ppm | 1.0 ppm |

| AEGL-3 (Lethality) | 13 ppm | 9.9 ppm | 7.8 ppm | 5.0 ppm | 3.1 ppm |

These values incorporate uncertainty factors of 10 for interspecies and intraspecies variability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume